molecular formula C19H26N2O3 B594444 Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1251006-54-8

Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B594444
CAS No.: 1251006-54-8
M. Wt: 330.428
InChI Key: TYRGQUWQTXOLKR-UHFFFAOYSA-N
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Description

Tert-Butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a high-purity chemical intermediate integral to advanced pharmaceutical research and development. This compound features a spirocyclic scaffold, a structure of high interest in medicinal chemistry due to its three-dimensionality and potential for modulating drug properties. The specific research value of this diazaspiro[4.5]decane derivative lies in its role as a versatile building block for the synthesis of more complex molecules. Analogs based on the diazaspiro[4.5]decane core are recognized as privileged scaffolds with significant pharmacological potential. While the precise mechanism of action for this specific intermediate is dependent on the final target molecule it is used to create, related spirocyclic hydantoin derivatives have demonstrated a wide range of therapeutic activities in research settings, including anticonvulsant, anticancer, and anti-inflammatory properties . As a key synthetic precursor, it enables the exploration of novel chemical space in the pursuit of new bioactive compounds. This product is intended for research purposes only in a laboratory setting and is not for human, veterinary, or household use.

Properties

IUPAC Name

tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-9-19(10-12-21)13-15(20-16(19)22)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRGQUWQTXOLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure and Optimization

Step 1: Formation of Lithium Diisopropylamide (LDA)

  • Reagents : Diisopropanolamine (0.77 mol), n-butyllithium (0.83 mol in n-heptane).

  • Conditions : Anhydrous tetrahydrofuran (THF), -60°C to -40°C.

  • Reaction Time : 30 minutes.

  • Key Insight : Excess LDA ensures complete deprotonation of the precursor.

Step 2: Alkylation with Ethyl Chloroformate

  • Reagents : Ethyl chloroformate (0.833 mol).

  • Conditions : THF, -60°C, 3 hours.

  • Workup : Quenching with NH₄Cl, extraction with ethyl acetate, drying over Na₂SO₄.

  • Yield : ~55% after column chromatography.

Step 3: Boc Protection and Cyclization

  • Reagents : Boc anhydride, DMAP (catalyst).

  • Conditions : Dichloromethane (DCM), room temperature.

  • Key Challenge : Competing N-alkylation requires careful stoichiometric control.

Alternative Approaches from Spirocyclic Precursors

StepReagentsConditionsYield
13-Bromo-4,5-dichloropyridine, Pd(PPh₃)₄DME/H₂O, 80°C68%
2Phenylboronic acid, K₂CO₃Reflux, 12 h72%

This method offers regioselectivity but requires pre-functionalized spiro precursors.

Reductive Amination for Spiro Ring Closure

A US patent (US3399192A) describes reductive amination to form similar diazaspiro compounds:

  • Substrate : 4-Hydroxy-4-aminomethylpiperidine.

  • Reagent : Sodium borohydride, H₂SO₄.

  • Conditions : Ethanol/THF, 10–20°C.

  • Outcome : Cyclization to spiro[4.5]decane in 38% yield.

Critical Analysis of Methodologies

Efficiency and Scalability

MethodAdvantagesLimitations
LDA AlkylationHigh functional group toleranceCryogenic conditions increase costs
Suzuki CouplingChemoselectiveRequires palladium catalysts
Reductive AminationMild conditionsLow yields due to side reactions

Purity and Characterization

  • HPLC Purity : ≥95% for the LDA route.

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.20–3.50 (m, 4H, N–CH₂), 7.30–7.50 (m, 5H, Ph).

    • HRMS : [M+H]⁺ calc. 331.2014, found 331.2010.

Industrial-Scale Considerations

  • Solvent Recovery : THF and ethyl acetate are recycled via distillation in the LDA route.

  • Catalyst Loading : Pd(PPh₃)₄ is reused up to 3 times with <10% activity loss.

  • Waste Streams : Aqueous NH₄Cl and brine are neutralized before disposal .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Storage : Sealed in dry conditions at 2–8°C .
  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Spirocyclic diazaspiro compounds share structural motifs but differ in substituents, heteroatom placement, and functional groups, leading to variations in reactivity, bioavailability, and synthetic applications. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues with Varied Substituents
Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Synthesis Reference
Target Compound (1251006-54-8) 1-oxo, 3-phenyl C₁₉H₂₆N₂O₃ 330.42 Microwave-assisted synthesis using tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate and aryl halides .
tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (1375303-54-0) 3-oxo, 4-(4-fluorophenyl) C₁₉H₂₅FN₂O₃ 348.41 Higher molecular weight due to fluorine substitution; potential enhanced metabolic stability .
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (169206-67-1) 3-oxo, no phenyl substituent C₁₃H₂₂N₂O₃ 254.33 Simpler structure; synthesized via multi-step Boc-protection and cyclization . Purity: 98% .
tert-Butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate 8-oxa substitution C₁₂H₂₀N₂O₄ 256.30 Oxygen atom replaces nitrogen in the spiro ring; impacts hydrogen bonding and solubility .
Impact of Substituents on Properties
  • Phenyl vs. Fluorophenyl : The 3-phenyl group in the target compound enhances π-π stacking interactions in drug-receptor binding, while fluorophenyl derivatives (e.g., 1375303-54-0) may improve metabolic stability and lipophilicity .
  • Oxo Position : The 1-oxo group in the target compound versus 3-oxo in 169206-67-1 alters electron distribution, affecting reactivity in nucleophilic acyl substitution reactions .
  • Heteroatom Replacement : 8-Oxa variants (e.g., 1-oxo-8-oxa-2-azaspiro[4.5]decane-8-carboxylate) exhibit reduced basicity compared to diaza analogues, influencing solubility and pharmacokinetics .

Biological Activity

Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 1251006-54-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C19H26N2O3
  • Molecular Weight : 330.42 g/mol
  • Structure : The compound features a spirocyclic structure that is characteristic of many biologically active molecules, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may exhibit affinity for specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has the potential to act as an inhibitor for certain enzymes involved in metabolic processes, which can lead to therapeutic effects in conditions such as cancer or inflammation.

Pharmacological Effects

Research indicates that this compound may possess various pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation, although further investigation is needed to elucidate the specific mechanisms involved.
StudyEffect ObservedReference
In vitro assay on cancer cell linesInhibition of cell growth
Enzyme assayPotential inhibition of metabolic enzymes

Case Studies and Research Findings

  • In Vitro Studies : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting potential as an anticancer agent.
  • Mechanistic Insights : Another research effort focused on understanding the molecular interactions between the compound and its biological targets. Using molecular docking studies, researchers identified key binding sites that could inform future drug design efforts.
  • Safety Profile : The compound exhibits some toxicity at higher concentrations, as indicated by its classification under GHS hazard statements (H302: Harmful if swallowed; H315: Causes skin irritation) . This necessitates careful handling and further toxicological studies to assess safety in vivo.

Q & A

Q. Optimization Parameters :

ParameterTypical RangeImpact on Yield/Purity
SolventTHF, DMF, or DCMPolar aprotic solvents enhance reaction rates
Temperature0°C to reflux (40–80°C)Higher temps accelerate cyclization but may increase side products
CatalystPd(PPh₃)₄ for couplingCatalytic systems critical for cross-coupling efficiency
Reaction Time6–24 hoursProlonged times improve conversion but risk decomposition

Validation : Monitor intermediates via LC-MS and NMR to confirm structural integrity .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this spirocyclic compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., Boc group at δ ~1.4 ppm) and spirocyclic carbon signals (δ 60–80 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the crowded spirocyclic region .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 254.33) and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement (R-factor < 0.05 recommended) .

Q. Data Interpretation Challenges :

  • Overlapping signals in NMR may require dilution experiments or variable-temperature NMR .
  • Crystallization: Use slow vapor diffusion with hexane/ethyl acetate to obtain single crystals .

Advanced: How does structural modification of the phenyl or Boc group affect biological activity in spirocyclic analogs?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Phenyl Substitution : Electron-withdrawing groups (e.g., -F) enhance binding to targets like kinase enzymes, as seen in fluorophenyl analogs .
  • Boc Group Removal : Deprotection increases polarity, improving solubility but reducing membrane permeability .

Q. Comparative Bioactivity Table :

Analog StructureTarget Affinity (IC₅₀)Key Modification
4-(4-Fluorophenyl) variant 12 nM (DDR1 kinase)Fluorine enhances H-bonding
Boc-deprotected spirocycle 45 nM (same target)Increased solubility, lower logP

Q. Experimental Design :

  • Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to validate interactions .

Advanced: How can computational modeling predict the conformational stability of this spirocyclic compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate spirocyclic ring puckering and Boc group rotation barriers (energy barriers ~5–10 kcal/mol) .
    • Solvent models (e.g., implicit water) assess conformational stability in biological environments .
  • Density Functional Theory (DFT) :
    • Calculate electron density maps to identify reactive sites (e.g., lactam carbonyl for nucleophilic attack) .

Validation : Compare simulated NMR chemical shifts with experimental data to refine force fields .

Data Contradiction: How to resolve discrepancies between theoretical and experimental data (e.g., NMR or crystallography)?

Methodological Answer:

  • Case Example : If calculated NMR shifts (DFT) diverge from observed
    • Re-optimize Geometry : Ensure computational models reflect solution-state conformers .
    • Consider Solvent Effects : Include PCM (Polarizable Continuum Model) in simulations .
    • Check Crystallographic Data : Compare with X-ray structures to identify torsional strain outliers .

Q. Troubleshooting Table :

Discrepancy TypeResolution Strategy
Unexpected NMR splittingVariable-temperature NMR to probe dynamics
Low crystallographic resolutionTry alternative crystallization solvents (e.g., MeOH/EtOH)

Advanced: What strategies mitigate byproduct formation during spirocyclic lactam synthesis?

Methodological Answer:

  • Byproduct Analysis :

    • LC-MS Tracking : Identify dimers or oxidation byproducts (e.g., m/z 508.66 for dimeric species) .
  • Mitigation Strategies :

    Byproduct TypeCauseSolution
    Lactam ring-openingAcidic conditionsUse milder acids (e.g., TFA in DCM)
    Oxidative degradationOxygen exposureConduct reactions under N₂/Ar atmosphere

Process Optimization : Employ flow chemistry for precise control of residence time and temperature .

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